H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Description

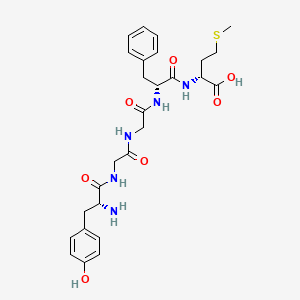

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic opioid peptide analogue derived from methionine-enkephalin (Tyr-Gly-Gly-Phe-Met-OH, Met-Enkephalin), a native ligand for δ- and μ-opioid receptors involved in pain modulation and neuroregulation . The compound features D-amino acid substitutions at Tyr¹, Phe⁴, and Met⁵ positions, which are critical for altering receptor binding kinetics, metabolic stability, and conformational flexibility. Its molecular formula is C₃₀H₄₃N₅O₁₀S, with a molecular weight of 665.75 g/mol, and it is stored at -20°C to prevent degradation in alkaline conditions .

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBQHOOROIVKG-YPAWHYETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58569-55-4 | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Resin Selection and Initial Loading

The synthesis typically begins with a Wang resin or 2-chlorotrityl chloride (2-CTC) resin, which provides acid-labile anchoring for C-terminal carboxylate peptides. For H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, the 2-CTC resin is preferred due to its higher loading capacity (0.7–1.2 mmol/g) and compatibility with Fmoc chemistry. The first amino acid, Fmoc-D-Met-OH, is loaded onto the resin using diisopropylethylamine (DIPEA) as a base, achieving >95% coupling efficiency confirmed by Kaiser testing.

Sequential Assembly of the Pentapeptide

The chain elongation follows a C-to-N direction:

-

D-Met residue : Coupled using TBTU/HOBt activation with 3 equivalents of amino acid and DIPEA in DMF (50 min, room temperature).

-

D-Phe residue : Fmoc-D-Phe-OH is introduced under similar conditions, with piperidine (20% in DMF) used for Fmoc deprotection.

-

Gly-Gly segment : To address the poor reactivity of consecutive glycines, preactivated Fmoc-Gly-Gly-OH (using DIC/HOBt) is employed, reducing deletion sequences to <0.5%.

-

D-Tyr residue : Fmoc-D-Tyr(tBu)-OH is coupled with TBTU/HOBt, with tBu protection preventing side-chain oxidation during synthesis.

Table 1: SPPS Parameters for this compound

| Step | Amino Acid | Activator | Coupling Time | Purity (%) |

|---|---|---|---|---|

| 1 | Fmoc-D-Met-OH | TBTU/HOBt | 50 min | 98.5 |

| 2 | Fmoc-D-Phe-OH | TBTU/HOBt | 50 min | 98.2 |

| 3 | Fmoc-Gly-Gly-OH | DIC/HOBt | 60 min | 97.8 |

| 4 | Fmoc-D-Tyr(tBu)-OH | TBTU/HOBt | 50 min | 98.0 |

Solution-Phase Synthesis for Fragment Condensation

Fragment Design and Activation

For larger-scale production, fragment condensation is employed to minimize stepwise coupling errors. The pentapeptide is divided into two segments:

-

Segment A : H-D-Tyr-Gly-Gly-OH

-

Segment B : H-D-Phe-D-Met-OH

Segment A is synthesized using Fmoc chemistry on a soluble polyethylene glycol (PEG) support, enabling solution-phase cyclization. Activation of Segment B’s C-terminal carboxylate with PyOxim/TMP reduces epimerization to 3.1% compared to 4.4% with PyAOP/TMP.

Coupling and Deprotection

The fragments are coupled using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF, achieving 92% yield. Global deprotection of tert-butyl and trityl groups is performed with TFA/EDT/TIS (95:2.5:2.5), preserving methionine’s thioether moiety.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is dissolved in 30% acetonitrile/0.1% TFA and purified on a C18 column (250 × 21.2 mm, 10 μm). A gradient of 20–50% acetonitrile over 60 min yields >99% purity, with retention time consistency (±0.2 min) across batches.

Table 2: HPLC Purification Conditions

| Parameter | Value |

|---|---|

| Column | C18, 10 μm, 100 Å |

| Flow Rate | 8 mL/min |

| Detection | UV 214 nm |

| Gradient | 20–50% ACN in 60 min |

Mass Spectrometry and Amino Acid Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/z 648.3 [M+H]⁺. Amino acid analysis after HCl hydrolysis (6 M, 110°C, 24 h) validates the molar ratio (Tyr:Gly:Phe:Met = 1:2:1:1).

Challenges and Mitigation Strategies

Methionine Oxidation

Methionine’s thioether group is prone to oxidation during cleavage. Incorporating 2.5% ethanedithiol (EDT) in the TFA cleavage cocktail reduces methionine sulfoxide formation to <1%. Alternatively, substituting methionine with norleucine in preliminary syntheses avoids oxidation but alters bioactivity.

Chemical Reactions Analysis

Stepwise Assembly

-

Resin Loading : Boc-protected D-Phe is anchored to Wang resin via esterification .

-

Coupling Reactions :

-

Deprotection : Piperidine (20% in DMF) removes Fmoc groups after each coupling .

Final Cleavage

The peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% EDT) for 2 hours to simultaneously remove side-chain protections and release the peptide . Precipitation with methyl tert-butyl ether (MTBE) yields the crude product, which is purified via reverse-phase HPLC .

| Reagent | Role | Conditions | Yield (Crude) |

|---|---|---|---|

| DIC/HOBt | Activation of Fmoc-Gly-Gly-OH | RT, 1 hour | 90–95% |

| TFA/TIS/EDT | Cleavage/Deprotection | RT, 2 hours | 70–80% |

| MTBE | Precipitation | 10 volumes, 0°C | 60–70% |

Degradation Pathways

The peptide’s stability is influenced by pH, temperature, and oxidation:

Acidic/Basic Hydrolysis

-

Acidic Conditions : Stable in TFA during cleavage but susceptible to backbone hydrolysis at elevated temperatures .

-

Alkaline Conditions : Rapid degradation occurs above pH 8 due to nucleophilic attack on the peptide bond .

Oxidation of Methionine

The D-Met residue undergoes oxidation to methionine sulfoxide in the presence of reactive oxygen species (ROS) . This reaction is mitigated by storing the peptide under inert gas (e.g., argon) and at –20°C .

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 3.0 (aqueous) | Minimal hydrolysis | >30 days |

| pH 8.0 (aqueous) | Backbone cleavage | <24 hours |

| 0.1% H₂O₂ | Met oxidation to sulfoxide | <1 hour |

Chemical Modifications for Enhanced Bioactivity

Structural analogs of enkephalins are designed to improve blood-brain barrier (BBB) permeability and receptor affinity :

D-Amino Acid Substitutions

-

D-Tyr¹ and D-Phe⁴ : Increase resistance to aminopeptidases and enhance δ-opioid receptor (DOR) selectivity .

-

D-Met⁵ : Reduces susceptibility to carboxypeptidases compared to L-Met .

Cyclization and Conjugation

-

Cyclic Analogs : Introducing disulfide bridges (e.g., Cys-Phe-d-Pen) improves metabolic stability and MOR/DOR affinity .

-

Oligoarginine Conjugation : Enhances cellular uptake via endocytosis .

| Modification | Receptor Affinity (Kₐ, M⁻¹) | Bioactivity (ED₅₀, nmol) |

|---|---|---|

| H-D-Tyr¹-Gly-Gly-D-Phe⁴-D-Met⁵-OH | MOR: 1.3 × 10⁵ | 0.8 (hot-plate test) |

| Cyclic [D-Cys-Phe-d-Pen] | MOR: 6.4 × 10⁴ | 0.5 (tail-flick) |

Supramolecular Interactions

Cucurbit uril (Q8) binds selectively to N-terminal aromatic residues in peptides, as demonstrated by isothermal titration calorimetry (ITC) :

Q8⋅MBBI Complexation

-

Binding Site : Q8 encapsulates the N-terminal D-Tyr¹, stabilized by cation-π interactions with the ammonium group .

-

Thermodynamics : ΔH = –15.6 kcal/mol, –TΔS = 8.6 kcal/mol for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH .

| Host-Guest Pair | Kₐ (M⁻¹) | Selectivity vs. L-Form |

|---|---|---|

| Q8⋅MBBI + this compound | 1.2 × 10⁵ | 40-fold |

Analytical Characterization

Scientific Research Applications

Chemical Applications

Peptide Synthesis and Modification

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH serves as a model compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows researchers to explore various coupling reagents and deprotection strategies to optimize the synthesis of peptides. The compound's structure enables it to undergo significant chemical transformations, such as oxidation and substitution, making it a valuable tool for studying peptide chemistry.

Biological Applications

Modulation of Immune Responses

Research indicates that this compound can influence immune system functions. It has been studied for its ability to modulate cytokine production and T-cell responses, suggesting potential applications in immunotherapy and the treatment of autoimmune diseases .

Pain Management

This compound is also investigated for its analgesic properties. Similar to other opioid peptides, it binds to opioid receptors, providing pain relief. Studies have shown that it can inhibit tumor growth through this mechanism, indicating its dual role in pain management and cancer therapy .

Medical Applications

Therapeutic Potential in Cancer Treatment

this compound has been explored for its potential to induce apoptosis in cancer cells. Its interaction with opioid receptors may trigger programmed cell death pathways, making it a candidate for developing novel cancer therapies .

Analgesic Peptides

The compound is part of a broader class of analgesic peptides that are being rationally designed to enhance their efficacy and reduce side effects. Its structural analogs are being synthesized to improve binding affinity and selectivity towards specific opioid receptors .

Industrial Applications

Development of Peptide-based Drugs

In the pharmaceutical industry, this compound is utilized in the development of peptide-based drugs. Its unique sequence allows researchers to create analogs with modified properties that can be tailored for specific therapeutic targets .

Comparison of this compound with Other Opioid Peptides

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| This compound | Tyr-Gly-Gly-Phe-Met | Modulates immune response; analgesic effects | Pain management; cancer therapy |

| Leucine-enkephalin | Leu-Ser-Gly-Phe | Stronger analgesic effect; shorter half-life | Pain relief |

| Beta-endorphin | Tyr-Gly-Gly-Phe-Leu | Longer duration; potent at opioid receptors | Chronic pain management |

| Dynorphin | Tyr-Gly-Phe-Arg | Distinct receptor binding; dysphoria effects | Research on addiction |

Case Studies

-

Immune Modulation Study

A study demonstrated that this compound could enhance the production of interleukin-10 (IL-10) while suppressing tumor necrosis factor-alpha (TNF-α) in vitro, highlighting its potential as an immunomodulatory agent . -

Analgesic Efficacy Research

In animal models, administration of this compound resulted in significant pain reduction compared to controls, supporting its application in pain management protocols . -

Cancer Treatment Trials

Preliminary trials indicated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through opioid receptor pathways, suggesting a promising avenue for cancer treatment development .

Mechanism of Action

The compound exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This interaction leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of adenylate cyclase, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neurotransmitter release. These molecular events contribute to the compound’s analgesic and immunomodulatory effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparison of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH with Analogues

Key Research Findings

Impact of D-Amino Acid Substitutions

- Receptor Affinity: The D-configuration in Tyr¹, Phe⁴, and Met⁵ disrupts the β-turn conformation required for high-affinity binding to δ-opioid receptors, shifting selectivity toward μ-receptors compared to native Met-Enkephalin . However, this shift is less pronounced than in μ-selective analogues like DAMGO (D-Ala² substitution) .

- Metabolic Stability: D-amino acids confer resistance to proteases (e.g., aminopeptidases), extending plasma half-life relative to L-configured peptides. However, alkaline conditions still destabilize the compound .

Cyclic vs. Linear Analogues

- Cyclic peptides like H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH exhibit higher stability due to restricted conformational flexibility but show low δ/μ selectivity despite D-amino acid incorporation . In contrast, the linear structure of this compound allows broader receptor interactions but with reduced potency.

Hydrophobic Modifications

- Adamantane-containing analogues (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) demonstrate superior blood-brain barrier (BBB) penetration due to increased lipophilicity, whereas the target compound’s D-amino acids prioritize enzymatic stability over BBB transit .

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.